molecular formula C8H12O6SSi B187332 Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- CAS No. 143282-00-2

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-

Cat. No.: B187332
CAS No.: 143282-00-2
M. Wt: 264.33 g/mol
InChI Key: FAAAJISQTSQWQA-UHFFFAOYSA-N
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Description

This compound is commonly used as a coupling agent in various industries, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- is typically synthesized through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- involves similar sulfonation processes. The compound is often produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various chemicals and materials .

Scientific Research Applications

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Applied in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- involves its ability to act as a coupling agent. The silane group in the compound reacts with various substrates, forming strong covalent bonds. This interaction enhances the stability and functionality of the resulting products. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilic acid
  • p-Toluenesulfonic acid
  • Phenylsulfonic acid

Uniqueness

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- is unique due to the presence of the silane group, which imparts enhanced reactivity and versatility compared to other sulfonic acids. This makes it particularly valuable in applications requiring strong coupling and bonding capabilities .

Properties

IUPAC Name

4-(2-trihydroxysilylethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6SSi/c9-15(10,11)8-3-1-7(2-4-8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAJISQTSQWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](O)(O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447361
Record name Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143282-00-2
Record name Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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